Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetate
Overview
Description
Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetate is an organic compound with the molecular formula C12H13ClO5 It is a derivative of phenoxyacetic acid, featuring a chloro, formyl, and methoxy substituent on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetate typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-methoxyphenol.
Formylation: The formylation of 5-chloro-2-methoxyphenol is achieved using a Vilsmeier-Haack reaction, which involves the use of dimethylformamide and phosphorus oxychloride to introduce the formyl group at the 4-position.
Esterification: The resulting 5-chloro-4-formyl-2-methoxyphenol is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the reagents and intermediates.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Ethyl 2-(5-chloro-4-carboxy-2-methoxyphenoxy)acetate.
Reduction: Ethyl 2-(5-chloro-4-hydroxymethyl-2-methoxyphenoxy)acetate.
Substitution: Ethyl 2-(5-amino-4-formyl-2-methoxyphenoxy)acetate.
Scientific Research Applications
Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
Ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetate can be compared with similar compounds such as:
Ethyl 2-(4-formyl-2-methoxyphenoxy)acetate: Lacks the chloro substituent, which may affect its reactivity and biological activity.
Ethyl 2-(5-chloro-2-methoxyphenoxy)acetate: Lacks the formyl group, which may influence its chemical properties and applications.
Ethyl 2-(5-chloro-4-hydroxy-2-methoxyphenoxy)acetate:
This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO5/c1-3-17-12(15)7-18-11-5-9(13)8(6-14)4-10(11)16-2/h4-6H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWHIYHNRBRZOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)Cl)C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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